molecular formula C11H22O2 B1584258 Isopropyl octanoate CAS No. 5458-59-3

Isopropyl octanoate

Cat. No. B1584258
CAS RN: 5458-59-3
M. Wt: 186.29 g/mol
InChI Key: WCGIIHOFOFCKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl octanoate, also known as Octanoicacidisopropylester, is an ester used in the formulation of cosmetics, foods, medicines, and other products . It has the empirical formula C11H22O2 and a molecular weight of 186.29 .


Synthesis Analysis

The synthesis of Isopropyl octanoate can be achieved through the esterification of octanoic acid with isopropanol using zinc n-octanoate as a catalyst . A factorial design was employed where variables such as molar ratio (alcohol:acid), percentage of catalyst (in relation to the acid mass), and temperature were investigated . It was observed that zinc octanoate showed promising catalytic activity, especially at 165 °C, with molar ratios of 8:1 and 6:1, and with 7 and 10% of catalyst, where conversions up to 75% were observed . The optimized conditions for the production of isopropyl octanoate were determined to be 165 °C, 6:1 molar ratio, and 5.97% of catalyst .


Molecular Structure Analysis

The molecular structure of Isopropyl octanoate is represented by the SMILES string CCCCCCCC(=O)OC(C)C .


Chemical Reactions Analysis

The primary chemical reaction involved in the production of Isopropyl octanoate is the esterification of octanoic acid with isopropanol . This reaction is catalyzed by zinc n-octanoate .


Physical And Chemical Properties Analysis

Isopropyl octanoate is a liquid at room temperature . It has a flash point of 94 °C .

Scientific Research Applications

Field of Application: Chemistry

Isopropyl Octanoate is an ester widely used in the formulation of cosmetics, foods, medicines, and other products .

Summary of the Application

The peculiar thermodynamic and kinetic factors, allied with the demand for the applications mentioned above, justify the development of an optimized process for its synthesis .

Methods of Application or Experimental Procedures

The esterification of octanoic acid with isopropanol using zinc n-octanoate as a catalyst was reported . A factorial design was employed where variables such as molar ratio (alcohol:acid), percentage of catalyst (in relation to the acid mass), and temperature were investigated .

Results or Outcomes Obtained

Zinc octanoate showed promising catalytic activity, especially at 165 °C, with molar ratios of 8:1 and 6:1, and with 7 and 10% of catalyst, where conversions up to 75% were observed . Optimized conditions for the production of isopropyl octanoate were determined to be 165 °C, 6:1 molar ratio, and 5.97% of catalyst .

Safety And Hazards

Isopropyl octanoate is classified under storage class code 10, which pertains to combustible liquids . It has a WGK of 2 .

Future Directions

The peculiar thermodynamic and kinetic factors, allied with the demand for the applications of Isopropyl octanoate, justify the development of an optimized process for its synthesis . Therefore, it is highly relevant to find more efficient methods for the esterification of octanoic acid, a saturated linear-chain carboxylic acid with affordable cost and essential to obtain isopropyl octanoate .

properties

IUPAC Name

propan-2-yl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIIHOFOFCKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203007
Record name Isopropyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl octanoate

CAS RN

5458-59-3
Record name Isopropyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 1-methylethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL CAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK5I7U9ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl octanoate
Reactant of Route 2
Reactant of Route 2
Isopropyl octanoate
Reactant of Route 3
Reactant of Route 3
Isopropyl octanoate
Reactant of Route 4
Reactant of Route 4
Isopropyl octanoate
Reactant of Route 5
Reactant of Route 5
Isopropyl octanoate
Reactant of Route 6
Reactant of Route 6
Isopropyl octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.